4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound featuring a piperazine ring substituted with a pyrimidine derivative and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Derivative: The initial step involves synthesizing the 6-tert-butyl-2-methylpyrimidine. This can be achieved through a condensation reaction between tert-butyl acetoacetate and guanidine under acidic conditions.
Piperazine Substitution: The pyrimidine derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the piperazine-substituted pyrimidine.
Benzonitrile Coupling: The final step involves coupling the piperazine derivative with 4-chloromethylbenzonitrile under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action is primarily through its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyrimidine moiety are known to interact with various biological targets, potentially modulating their activity. This interaction can influence signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzamide
- 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}phenol
Uniqueness
Compared to similar compounds, 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity. The presence of the benzonitrile group, in particular, can influence its binding affinity and selectivity towards certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-16-23-19(21(2,3)4)13-20(24-16)26-11-9-25(10-12-26)15-18-7-5-17(14-22)6-8-18/h5-8,13H,9-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDPFTZVLVCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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